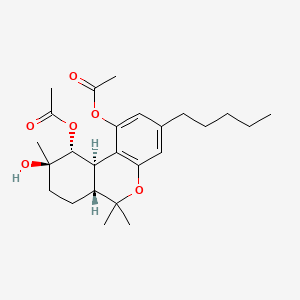

1,2-Dihydroxyhexahydrocannabinol acetate

Description

Properties

CAS No. |

77369-37-0 |

|---|---|

Molecular Formula |

C25H36O6 |

Molecular Weight |

432.5 g/mol |

IUPAC Name |

[(6aR,9R,10R,10aR)-1-acetyloxy-9-hydroxy-6,6,9-trimethyl-3-pentyl-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-10-yl] acetate |

InChI |

InChI=1S/C25H36O6/c1-7-8-9-10-17-13-19(29-15(2)26)22-20(14-17)31-24(4,5)18-11-12-25(6,28)23(21(18)22)30-16(3)27/h13-14,18,21,23,28H,7-12H2,1-6H3/t18-,21-,23-,25-/m1/s1 |

InChI Key |

AKKUOWPVNQCJMO-RQNMURNCSA-N |

SMILES |

CCCCCC1=CC2=C(C3C(CCC(C3OC(=O)C)(C)O)C(O2)(C)C)C(=C1)OC(=O)C |

Isomeric SMILES |

CCCCCC1=CC2=C([C@H]3[C@@H](CC[C@@]([C@@H]3OC(=O)C)(C)O)C(O2)(C)C)C(=C1)OC(=O)C |

Canonical SMILES |

CCCCCC1=CC2=C(C3C(CCC(C3OC(=O)C)(C)O)C(O2)(C)C)C(=C1)OC(=O)C |

Synonyms |

1 alpha,2 beta-dihydroxyhexahydrocannabinol acetate 1 beta,2 alpha-dihydroxyhexahydrocannabinol acetate 1,2-DHHCA 1,2-dihydroxyhexahydrocannabinol acetate 1,2-dihydroxyhexahydrocannabinol acetate, (6aR-(6aalpha,9beta,10alpha,10abeta))-isome |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Cannabinoids

Structural and Functional Group Analysis

The table below compares key structural features and functional groups of 1,2-DHHHC acetate with HHC, Δ⁹-THC, and cannabidiol (CBD):

| Compound | Core Structure | Functional Modifications | Lipophilicity (LogP)* |

|---|---|---|---|

| 1,2-DHHHC acetate | Hexahydrocannabinol | 1,2-dihydroxy groups acetylated | ~8.5 (estimated) |

| HHC | Hexahydrocannabinol | Hydrogenated cyclohexane ring | ~7.2 |

| Δ⁹-THC | Δ⁹-Tetrahydrocannabinol | Cyclohexene ring, phenolic hydroxyl | ~6.3 |

| CBD | Cannabidiol | Open-chain terpene, no cyclohexane ring | ~5.5 |

Pharmacological Activity

A comparative analysis of receptor binding affinity and potency is critical:

| Compound | CB1 Affinity (Ki, nM) | CB2 Affinity (Ki, nM) | Psychoactive Potency* |

|---|---|---|---|

| 1,2-DHHHC acetate | Not reported | Not reported | Likely moderate |

| HHC | 15–30 | 50–100 | ~80% of Δ⁹-THC |

| Δ⁹-THC | 10–20 | 30–50 | High |

| CBD | >1,000 | >1,000 | Non-psychoactive |

Key Findings :

- 1,2-DHHHC acetate ’s acetylated groups may delay metabolic degradation compared to HHC, prolonging effects.

- Unlike CBD, 1,2-DHHHC acetate is hypothesized to activate CB1 receptors, akin to Δ⁹-THC and HHC, but with lower potency due to steric hindrance from acetyl groups .

Analytical Detection

Chromatographic and spectroscopic methods differentiate 1,2-DHHHC acetate from analogs:

| Method | 1,2-DHHHC Acetate | HHC | Δ⁹-THC |

|---|---|---|---|

| GC-MS Retention Time | ~14.2 min | ~12.8 min | ~13.5 min |

| LC-MS/MS (m/z) | 415.3 [M+H]⁺ | 331.2 [M+H]⁺ | 315.2 [M+H]⁺ |

| FT-IR Peaks | 1745 cm⁻¹ (ester C=O) | 3450 cm⁻¹ (OH) | 1620 cm⁻¹ (C=C) |

Data adapted from methodologies in recent NPS detection studies .

Preparation Methods

Epoxidation of Δ¹-THC Derivatives

The synthesis begins with the epoxidation of Δ¹-THC or its analogs. For example:

Hydrolysis to Dihydroxy Derivatives

The epoxide undergoes enzymatic hydrolysis using rat hepatic microsomes or recombinant epoxide hydratase :

Acetylation of Diol Intermediates

The diols are acetylated using acetic anhydride in pyridine:

-

Stereochemical purity : Confirmed via NMR (δ 2.32 ppm for acetoxyl methyl groups) and mass spectrometry (m/z 414 for M⁺).

Enzymatic Biosynthesis in Recombinant Systems

Heterologous Pathway Engineering

Recent patents describe recombinant systems for cannabinoid biosynthesis:

Optimized Fermentation Conditions

-

E. coli BL21(DE3) : Expressing AAE, PKS, and PT achieves 1.2 g/L of CBGA in 48 hours.

-

In vitro cyclization : CBGA is oxidized with cytochrome P450 enzymes to yield dihydroxy metabolites.

Analytical Characterization and Quality Control

Spectroscopic Data

Chromatographic Purity

-

HPLC : C₁₈ column (5 µm), 70:30 acetonitrile/water, retention time = 12.3 min (1α,2β) and 13.1 min (1β,2α).

-

Purity : >98% for both isomers after silica gel chromatography.

Comparative Analysis of Methods

Yield and Scalability

Q & A

Q. What analytical techniques are recommended for characterizing 1,2-Dihydroxyhexahydrocannabinol acetate?

To ensure accurate characterization, researchers should employ high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) with reference standards (e.g., ≥98% purity solutions in acetonitrile) . Batch-specific certificates of analysis (CoA) must be cross-referenced to validate retention times and spectral profiles. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy should supplement chromatographic data, focusing on distinguishing hydroxyl and acetate moieties.

Q. How can researchers ensure sample integrity during storage?

Storage at -20°C in inert solvents like acetonitrile is critical to maintain stability (≥5 years under optimal conditions) . Aliquot samples to minimize freeze-thaw cycles, and validate stability periodically via comparative HPLC analysis against freshly prepared reference standards. Document deviations in purity ≥2% as indicators of degradation.

Q. What synthetic routes are documented for this compound?

Synthesis typically involves hydrogenation of precursor cannabinoids followed by acetylation. Researchers must monitor reaction progress using thin-layer chromatography (TLC) and confirm final product purity via HPLC with UV detection at 220 nm . Impurity profiling should adhere to forensic-grade protocols, as outlined in analytical reference standards .

Advanced Research Questions

Q. How to design experiments assessing stability under varying pH and temperature?

Use accelerated stability studies: incubate samples at 25°C, 40°C, and 60°C across pH 3–9 buffers. Analyze degradation kinetics via HPLC every 24 hours for 30 days. Compare degradation products to known phytocannabinoid metabolites using high-resolution mass spectrometry (HRMS). Reference stability data from structurally analogous compounds (e.g., hexahydrocannabinol derivatives) to predict degradation pathways .

Q. What strategies resolve conflicting data on receptor binding affinity?

Address discrepancies by standardizing assay conditions:

- Use cell lines expressing homogeneous populations of CB1/CB2 receptors.

- Compare dose-response curves with reference agonists (e.g., Δ⁹-THC) under identical buffer conditions (e.g., pH 7.4, 37°C).

- Validate findings with orthogonal methods (e.g., calcium flux assays and cAMP inhibition assays) .

Conflicting results may arise from stereochemical variations; employ chiral chromatography to isolate enantiomers for independent testing .

Q. How to differentiate metabolites from structurally similar cannabinoids in forensic analysis?

Develop a tandem mass spectrometry (MS/MS) library using collision-induced dissociation (CID) patterns unique to 1,2-dihydroxy metabolites. Cross-validate with reference standards and spiked biological matrices (e.g., plasma, urine). Forensic workflows should include ion mobility spectrometry (IMS) to separate isobaric compounds, as recommended in EMCDDA protocols for semi-synthetic cannabinoid analysis .

Q. What experimental controls are critical for in vitro pharmacological studies?

- Negative controls: Use solvent-only treatments (e.g., acetonitrile at ≤0.1% v/v) to rule out solvent effects.

- Positive controls: Include Δ⁹-THC or JWH-018 to benchmark receptor activity.

- Matrix controls: Test assay interference from biological matrices (e.g., serum proteins) via spike-and-recovery experiments.

Document all controls in compliance with forensic research guidelines to ensure reproducibility .

Data Contradiction and Reproducibility

Q. How to address variability in bioactivity assays across laboratories?

Adopt standardized protocols from the EMCDDA technical report, including:

- Pre-validated cell lines (e.g., CHO-K1/CB2).

- Uniform ligand concentrations (e.g., 1 nM–10 μM range).

- Inter-laboratory calibration using shared reference standards .

Publish raw data and statistical methods (e.g., IC₅₀ calculations via nonlinear regression) to enable meta-analyses.

Q. What methodologies validate synthetic pathway efficiency?

Use isotopic labeling (e.g., deuterated acetic anhydride) to trace acetylation efficiency. Quantify unreacted precursors via GC-MS and optimize reaction stoichiometry using design-of-experiment (DoE) models. Report yields and purity metrics in alignment with forensic certification requirements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.